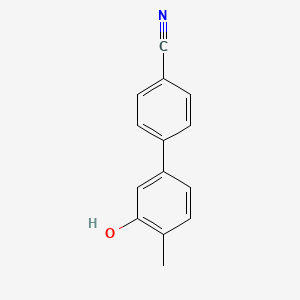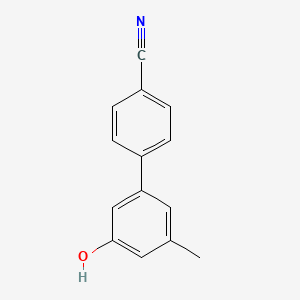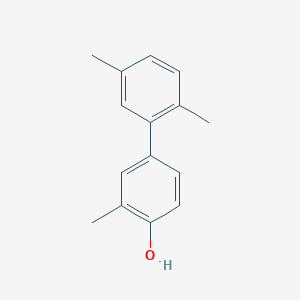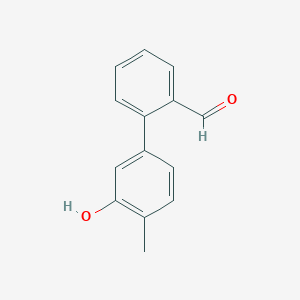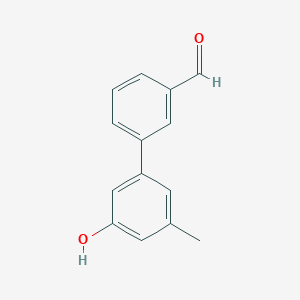
5-(2,5-Dimethylphenyl)-2-methylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,5-Dimethylphenyl)-2-methylphenol, 95% (5-DMP-2-MP) is an organic compound that is widely used in research laboratories. It has a wide range of applications in the fields of biochemistry and physiology, and has been studied extensively in the past few decades.
Scientific Research Applications
5-(2,5-Dimethylphenyl)-2-methylphenol, 95% is used in a variety of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and the regulation of gene expression. It has also been used in the study of cellular metabolism, as well as in the development of drug delivery systems.
Mechanism of Action
The exact mechanism of action of 5-(2,5-Dimethylphenyl)-2-methylphenol, 95% is not fully understood. However, it is believed to act as a competitive inhibitor of certain enzymes, which can lead to the inhibition of certain biochemical pathways. In addition, it has been suggested that 5-(2,5-Dimethylphenyl)-2-methylphenol, 95% may interact with certain proteins, which can lead to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,5-Dimethylphenyl)-2-methylphenol, 95% are still being studied. However, it has been suggested that the compound may have an effect on the production of certain hormones, as well as on the metabolism of certain nutrients. In addition, it has been suggested that 5-(2,5-Dimethylphenyl)-2-methylphenol, 95% may have an effect on the regulation of certain cellular processes, such as cell division and apoptosis.
Advantages and Limitations for Lab Experiments
5-(2,5-Dimethylphenyl)-2-methylphenol, 95% has several advantages for laboratory experiments. First, it is relatively inexpensive and easy to synthesize. Second, it is stable and can be stored for long periods of time. Third, it has a wide range of applications in biochemical and physiological research.
However, there are also some limitations to the use of 5-(2,5-Dimethylphenyl)-2-methylphenol, 95% in laboratory experiments. First, the exact mechanism of action of the compound is still not fully understood. Second, the compound may not be suitable for use in certain types of experiments due to its potential toxicity. Finally, the compound may not be suitable for use in certain types of experiments due to its potential interference with certain biochemical pathways.
Future Directions
Given its potential applications in the field of biochemistry and physiology, there are a number of potential future directions for 5-(2,5-Dimethylphenyl)-2-methylphenol, 95% research. First, further research could be conducted to better understand the exact mechanism of action of the compound. Second, further research could be conducted to determine the potential applications of 5-(2,5-Dimethylphenyl)-2-methylphenol, 95% in drug delivery systems. Third, further research could be conducted to determine the potential toxicity of the compound. Fourth, further research could be conducted to determine the potential interactions of 5-(2,5-Dimethylphenyl)-2-methylphenol, 95% with other compounds. Finally, further research could be conducted to determine the potential effects of 5-(2,5-Dimethylphenyl)-2-methylphenol, 95% on various biochemical and physiological processes.
Synthesis Methods
5-(2,5-Dimethylphenyl)-2-methylphenol, 95% is typically synthesized through the reaction of 2,5-dimethylphenol and 2-methylphenol in the presence of a catalyst, such as aluminum chloride. This reaction yields a 95% pure product, which can then be used for further research.
properties
IUPAC Name |
5-(2,5-dimethylphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-10-4-5-11(2)14(8-10)13-7-6-12(3)15(16)9-13/h4-9,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANCYAKGJCHJTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=C(C=C2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683710 |
Source


|
| Record name | 2',4,5'-Trimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261896-63-2 |
Source


|
| Record name | 2',4,5'-Trimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







